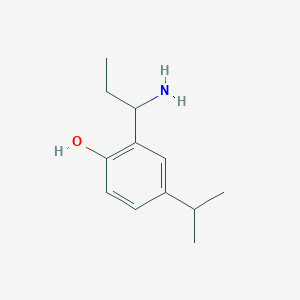

2-(1-Aminopropyl)-4-(propan-2-YL)phenol

Description

2-(1-Aminopropyl)-4-(propan-2-yl)phenol is a substituted phenol derivative featuring an aminopropyl group at the 2-position and an isopropyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₉NO, with a molar mass of 193.29 g/mol.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-propan-2-ylphenol |

InChI |

InChI=1S/C12H19NO/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,11,14H,4,13H2,1-3H3 |

InChI Key |

LZQGMZUKPPNOER-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)C(C)C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-(propan-2-YL)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of phenol with propan-2-yl bromide in the presence of a base to form 4-(propan-2-yl)phenol. This intermediate is then subjected to a reductive amination reaction with 1-aminopropane to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-(propan-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(1-Aminopropyl)-4-(propan-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-(propan-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the aminopropyl group can interact with receptors or enzymes. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

4-(1-Aminopropyl)phenol Hydrochloride

- Structure: Amino group at the 4-position (vs. 2-position in the target compound), with a hydrochloride salt form.

- Properties: Enhanced water solubility due to protonated amine, contrasting with the neutral amine in 2-(1-aminopropyl)-4-(propan-2-yl)phenol.

- Applications : Used in synthetic intermediates; the hydrochloride form improves stability during storage .

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

- Structure : Chlorine substituents and a bulky cyclopentyl group introduce steric and electronic effects.

- Properties : Intramolecular O–H⋯N hydrogen bonding stabilizes the conformation, reducing reactivity compared to the target compound .

- Applications : Studied for asymmetric catalysis due to chiral centers .

Physicochemical Properties

A comparison of log Kow (octanol-water partition coefficient) and pKa values highlights key differences:

*Estimated based on analogous compounds. †Calculated from substituent effects.

Pharmacological and Catalytic Potential

- Asymmetric Catalysis: Chiral aminophenols (e.g., ’s compound) are employed in asymmetric synthesis. The target compound’s amine and phenol groups could similarly act as hydrogen-bond donors in catalytic systems .

- Toxicity Considerations: 4-Amino-2-phenylphenol lacks thorough toxicological studies, suggesting caution for related aminophenols .

Biological Activity

2-(1-Aminopropyl)-4-(propan-2-YL)phenol, also known as 4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol, is a phenolic compound with significant biological activity. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C_17H_25NO and a molecular weight of approximately 319.9 g/mol. Its structure features a hydroxyl group (-OH) attached to a benzene ring, indicating its classification as a phenol. The presence of the amino group suggests potential bioactivity, particularly in pharmacological contexts.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological effects, including:

- Enzyme Modulation : The compound has been shown to influence various enzyme activities, which is crucial for drug development and therapeutic interventions.

- Receptor Binding : It interacts with several biological receptors, potentially affecting physiological processes such as neurotransmission and hormonal regulation.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound, highlighting its effectiveness against various pathogens. For instance, it has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Case Studies

- Antibacterial Studies : In one study, the antibacterial activity of this compound was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition of bacterial growth, suggesting its potential use in treating resistant infections .

- Antioxidative Properties : Another investigation focused on the antioxidative capabilities of the compound, revealing that it effectively scavenged free radicals in various assays, which may contribute to its protective effects against oxidative stress-related diseases .

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and efficiency. Continuous flow reactors are often utilized in industrial settings to enhance production efficiency.

The mechanism of action appears to involve multiple pathways:

- Interaction with Biological Targets : The compound's ability to modulate enzyme activity suggests it may act on specific biochemical pathways critical for cellular function.

- Receptor Interaction : Its binding affinity to various receptors may lead to diverse physiological effects, including modulation of neurotransmitter release and hormonal balance.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylphenol | Simple methyl substitution on phenol | Commonly used as an antiseptic |

| Isopropylphenol | Isopropyl group on phenolic ring | Used in industrial applications |

| Phenylethylamine | Ethylamine substitution on benzene | Known for its role in neurotransmitter activity |

| N,N-Dimethylaminopropanol | Dimethylamino group attached | Used as a solvent and chemical intermediate |

The uniqueness of this compound lies in its specific combination of functional groups that allow for diverse biological interactions and applications not fully realized by these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-(1-aminopropyl)-4-(propan-2-yl)phenol?

A practical approach involves condensation reactions between a substituted ketone and an amine, followed by reduction. For example, reacting 1-(5-chloro-2-hydroxyphenyl)propan-1-one with a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in methanol, followed by NaBH₄ reduction in THF/ethanol, yields structurally similar aminophenols . Purification steps, such as solvent removal and recrystallization, are critical to isolate the product. Decarboxylation methods (e.g., using high-boiling solvents and NaOH catalysis) may also optimize yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen bonding.

- X-ray crystallography : For precise structural determination, using software like SHELXL for refinement .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially to detect monoalkylated or dimer impurities .

Q. How can hydrogen bonding interactions influence the compound’s reactivity?

Intramolecular hydrogen bonds (e.g., O–H⋯N) can stabilize the molecular conformation, as observed in similar aminophenols. These interactions reduce solubility in polar solvents and may affect catalytic or pharmacological activity. IR spectroscopy and X-ray diffraction are recommended to map hydrogen bonding networks .

Advanced Research Questions

Q. How can data discrepancies between spectroscopic and crystallographic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

Q. What computational methods are suitable for studying electronic properties or catalytic potential?

- DFT calculations : To map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.

- Molecular docking : For preliminary assessment of biological activity, leveraging the compound’s hydrogen-bonding and lipophilic properties .

- Molecular dynamics (MD) simulations : To study solvation effects and stability in biological matrices.

Q. How can synthetic pathways be optimized to minimize ether or dimer impurities?

Q. What experimental designs are recommended for studying enantioselective applications?

- Chiral chromatography : To separate enantiomers and assess enantiomeric excess (e.g., using Chiralpak® columns).

- Asymmetric catalysis trials : Test the compound as a ligand in catalytic reactions (e.g., aldol additions), comparing outcomes with known chiral catalysts .

Methodological Considerations

- Crystallography : For structural validation, refine data using SHELXL, accounting for thermal motion and disorder .

- Synthesis scale-up : Use flow chemistry to maintain reaction control and reproducibility at larger scales .

- Biological assays : Prioritize in vitro cytotoxicity and receptor-binding studies before in vivo testing, given the compound’s structural similarity to pharmacologically active aminophenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.